CTX-0294885

Content Navigation

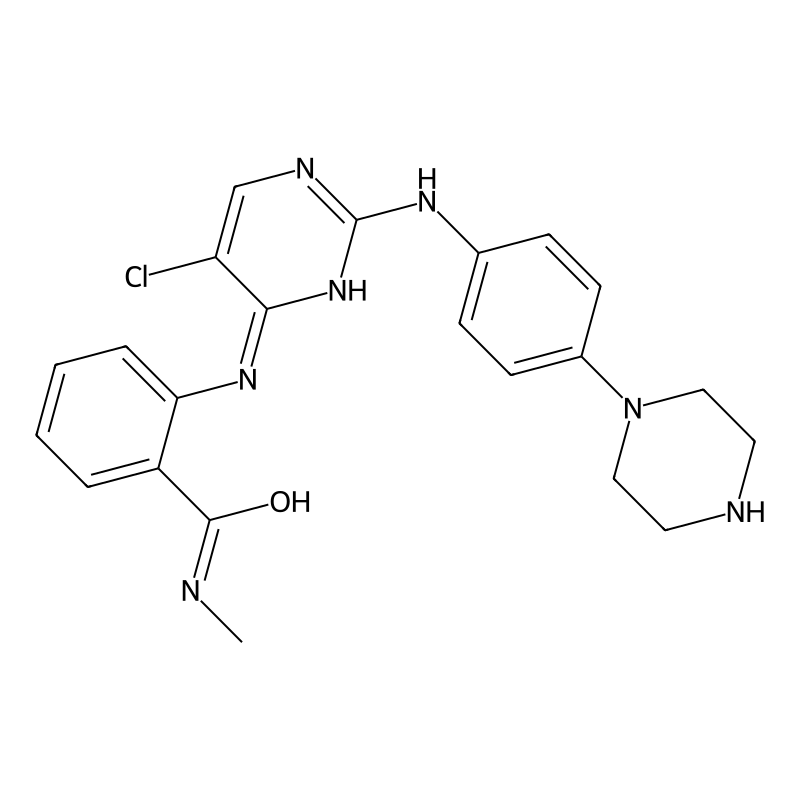

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CTX-0294885 (CAS 1439934-41-4) is a bisanilino pyrimidine engineered specifically as a broad-spectrum kinase inhibitor and affinity capture reagent for chemical proteomics. Unlike traditional therapeutic inhibitors optimized for narrow target selectivity, CTX-0294885 was structurally designed to maximize pan-kinase affinity, making it an ideal ligand precursor for Sepharose-supported kinome profiling. By exhibiting high potency against a wide array of tyrosine and serine/threonine kinases, it serves as a critical procurement choice for proteomics core facilities and research laboratories conducting large-scale liquid chromatography-tandem mass spectrometry (LC-MS/MS) signaling network analyses[1].

In global kinome profiling, the use of generic or legacy broad-spectrum kinase inhibitors (such as Purvalanol B, SU6668, or VI16832) as affinity matrices frequently results in critical blind spots within the captured signaling network. These standard reagents consistently fail to capture specific kinase families, most notably the AKT family, which is central to cellular survival and metabolism pathways [1]. Substituting CTX-0294885 with these older generic alternatives directly compromises the depth of the proteomic dataset, leading to incomplete network mapping and the potential loss of critical biomarker or drug target discoveries during downstream LC-MS/MS analysis.

Superior Single-Reagent Kinome Coverage and AKT Family Capture

In head-to-head affinity purification models using MDA-MB-231 breast cancer cell lysates, Sepharose-immobilized CTX-0294885 successfully captured 235 distinct protein kinases. Crucially, CTX-0294885 captured all members of the AKT family, a critical signaling node that had not been previously detected by other standard broad-spectrum kinase inhibitors used in proteomics[1].

| Evidence Dimension | Captured Kinase Diversity |

| Target Compound Data | 235 kinases, including complete AKT family capture |

| Comparator Or Baseline | Legacy broad-spectrum inhibitors (failed to capture AKT family) |

| Quantified Difference | Unique identification of AKT family members and superior total single-reagent coverage |

| Conditions | Sepharose-supported affinity purification from MDA-MB-231 cell lysates followed by LC-MS/MS |

Procuring this specific compound ensures researchers do not miss critical survival and proliferation signaling nodes during global kinome profiling.

Synergistic Enhancement of Multiplex Kinobead Matrices

When formulating multiplex kinase capture matrices, the addition of CTX-0294885 to a standard three-inhibitor mixture (Purvalanol B, SU6668, and VI16832) dramatically expanded the capture profile. The inclusion of CTX-0294885 increased the total number of identified kinases to 261, contributing 72 unique kinases that were entirely missed by the three-inhibitor baseline matrix [1].

| Evidence Dimension | Total Kinases Identified in Multiplex Mix |

| Target Compound Data | 261 kinases (with 72 unique to CTX-0294885) |

| Comparator Or Baseline | Baseline 3-inhibitor mix (Purvalanol B, SU6668, VI16832) |

| Quantified Difference | +72 unique kinases added to the capture profile |

| Conditions | Multiplex inhibitor affinity purification coupled with mass spectrometry |

For proteomics core facilities, integrating this compound into standard kinobead matrices maximizes the data yield and return on investment for expensive LC-MS/MS runs.

Engineered Structural Broadening for Solid-Phase Capture

CTX-0294885 was explicitly engineered from the focal adhesion kinase (FAK) specific inhibitor TAE-226. By strategically removing a specific methyl ether group present in TAE-226, researchers successfully abolished target specificity, transforming the molecule into a highly potent pan-kinase binder across both tyrosine and serine/threonine families [1]. This structural tuning makes it highly suitable as a solid-phase capture ligand precursor rather than a targeted therapeutic.

| Evidence Dimension | Kinase Selectivity Profile |

| Target Compound Data | Broad-spectrum pan-kinase affinity |

| Comparator Or Baseline | TAE-226 (Narrow, FAK-specific affinity) |

| Quantified Difference | Deliberate expansion of binding profile via methyl ether removal |

| Conditions | In vitro kinase inhibition profiling and structural activity relationship (SAR) analysis |

This demonstrates that CTX-0294885 is a purpose-built chemical tool optimized for maximal protein capture, rather than a repurposed therapeutic with restrictive binding limits.

Solid-Phase Kinobead Matrix Formulation for Core Facilities

Because it captures 72 unique kinases missed by standard inhibitor mixtures, CTX-0294885 is an essential procurement item for the fabrication of multiplex Sepharose kinobeads. It is highly recommended for proteomics core facilities looking to upgrade their proprietary or custom affinity matrices to achieve maximum kinome coverage in single LC-MS/MS runs [1].

Global Phosphoproteomics and Signaling Network Mapping

CTX-0294885 is exceptionally effective for studies requiring deep coverage of the phosphoproteome. When used in combination with phosphopeptide enrichment (e.g., TiO2), its broad capture profile allows for the identification of hundreds of high-confidence phosphosites, making it ideal for mapping complex drug resistance or disease pathways [1].

AKT-Dependent Pathway Analysis in Oncology

Given its verified ability to capture all members of the AKT family—which are frequently missed by legacy broad-spectrum inhibitors—CTX-0294885 is a highly effective affinity reagent for researchers specifically profiling PI3K/AKT/mTOR signaling networks in breast cancer (e.g., MDA-MB-231 models) and other malignancies[1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Explore Compound Types